4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone (3'-TMB) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 3'-TMB has been found to have potential applications in drug delivery systems and as a possible therapeutic agent.
Scientific Research Applications
1. Application in Organic Photovoltaic Cells
Research by Jørgensen and Krebs (2005) explored the use of derivatives similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone in the synthesis of oligophenylenevinylenes (OPVs), which were then utilized as active materials in plastic solar cells. These cells demonstrated conversion efficiencies ranging from 0.5-1%, indicating potential utility in photovoltaic technology (Jørgensen & Krebs, 2005).
2. Role in Catalysis for Glycerol Conversion
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including compounds structurally related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone. Their focus was on developing novel platform chemicals from renewable resources, particularly targeting [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
3. Synthesis of N-Aryl and N-Alkyl 1,3-Dioxanes
A study by Mikołajczyk et al. (1992) focused on synthesizing diastereoisomeric 2-diphenylphosphinoyl-1,3-dioxanes, which have structural similarities to the chemical . Their research provides insights into the synthesis and conformational analysis of these compounds, potentially informing the manipulation and utilization of similar dioxane derivatives (Mikołajczyk et al., 1992).
4. Crystallography and Structural Analysis
Jebas et al. (2013) synthesized and characterized structures closely related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone, focusing on the crystallography of similar 1,3-dioxane derivatives. Their work contributes to a deeper understanding of the structural properties and potential applications of these compounds in various fields (Jebas et al., 2013).
5. Development of New Synthetic Methods
Lovmo et al. (2017) explored the creation of new synthetic routes involving β-ketoacyl equivalents, including compounds structurally related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone. Their research aimed at facilitating the synthesis of complex organic molecules, demonstrating the versatility and importance of such compounds in organic synthesis (Lovmo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)8-4-7-14(21)12-5-3-6-13(9-12)17(18,19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRFAKHFWNUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645948 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone | |
CAS RN |
898786-63-5 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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